benzyl 4-(chlorosulfonyl)benzoate
Description
Properties
CAS No. |
69812-46-0 |
|---|---|
Molecular Formula |
C14H11ClO4S |
Molecular Weight |
310.8 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 4 Chlorosulfonyl Benzoate
Direct Synthesis Strategies
Direct synthesis strategies for benzyl (B1604629) 4-(chlorosulfonyl)benzoate offer convergent and potentially efficient routes to the target molecule. These methods can be broadly categorized into two main approaches: the esterification of 4-(chlorosulfonyl)benzoic acid and the sulfonylation of benzyl benzoate (B1203000).
Esterification Routes from 4-(Chlorosulfonyl)benzoic Acid
The most straightforward approach to benzyl 4-(chlorosulfonyl)benzoate involves the direct esterification of 4-(chlorosulfonyl)benzoic acid with benzyl alcohol. This method leverages the presence of the carboxylic acid and chlorosulfonyl functionalities on the same aromatic ring.
The esterification of a carboxylic acid with an alcohol is a fundamentally reversible reaction. To drive the reaction towards the formation of the ester, various catalytic protocols can be employed.
Acid Catalysis (Fischer-Speier Esterification): This classic method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The water formed as a byproduct is typically removed to shift the equilibrium towards the product side. While a common technique for benzyl benzoate synthesis, direct application to 4-(chlorosulfonyl)benzoic acid requires careful consideration of the stability of the sulfonyl chloride group under strong acidic and high-temperature conditions.
Coupling Agents: To circumvent the potentially harsh conditions of acid catalysis, coupling agents are widely used to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the formation of an active intermediate, an O-acylisourea, which is then readily attacked by the alcohol. organic-chemistry.org The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. organic-chemistry.org This method, known as the Steglich esterification, is performed under mild conditions and is generally compatible with a wide range of functional groups. organic-chemistry.org The reaction is typically carried out at room temperature in an inert solvent like dichloromethane (B109758). Cooling the reaction mixture to 0°C before the addition of DCC is often recommended to improve yields. researchgate.net
Another approach involves the conversion of the carboxylic acid to the more reactive acid chloride, typically using thionyl chloride (SOCl₂). masterorganicchemistry.com The resulting 4-(chlorosulfonyl)benzoyl chloride can then react with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, to form the desired ester.
Potential Catalysts for Esterification:
| Catalyst/Reagent | Type | Key Features |
| Sulfuric Acid (H₂SO₄) | Acid Catalyst | Strong acid, requires water removal. |
| p-Toluenesulfonic Acid (p-TsOH) | Acid Catalyst | Solid, easier to handle than H₂SO₄. |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Forms an active O-acylisourea intermediate. organic-chemistry.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Agent | Water-soluble byproduct, simplifies workup. |
| Thionyl Chloride (SOCl₂) | Activating Agent | Converts carboxylic acid to acid chloride. masterorganicchemistry.com |
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For acid-catalyzed esterifications, the efficient removal of water is paramount. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by the use of dehydrating agents. The reaction temperature is typically elevated to facilitate the reaction, but must be controlled to prevent decomposition of the sulfonyl chloride group.
In DCC-mediated couplings, the stoichiometry of the reagents is important. A slight excess of the alcohol and DCC is often used to ensure complete conversion of the carboxylic acid. The choice of solvent is also critical; dichloromethane is commonly used, but for substrates with limited solubility, a mixture of solvents like THF and DCM may be necessary. chemspider.com The reaction is often initiated at 0°C and then allowed to warm to room temperature.
When using the acid chloride route, the reaction with benzyl alcohol is typically fast and can be performed at low temperatures to minimize side reactions. The presence of a base is essential to neutralize the generated HCl, which could otherwise react with the starting materials or product.
Sulfonylation of Benzyl Benzoate Precursors
An alternative synthetic strategy involves the introduction of the chlorosulfonyl group onto a pre-existing benzyl benzoate molecule. This approach relies on electrophilic aromatic substitution, where the aromatic ring of the benzyl benzoate acts as a nucleophile.
Chlorosulfonylation is the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). researchgate.net This highly reactive electrophile can directly react with aromatic compounds. The reaction is typically carried out by adding the aromatic substrate to an excess of cold chlorosulfonic acid. The use of a solvent is often not necessary, as chlorosulfonic acid can serve as both the reagent and the reaction medium.
Another method for introducing a sulfonyl chloride group is a two-step process involving sulfonation followed by chlorination. The aromatic compound is first sulfonated using concentrated sulfuric acid or oleum (B3057394) to yield a sulfonic acid. The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or cyanuric chloride. researchgate.net
The position of the incoming electrophile in an electrophilic aromatic substitution reaction is directed by the substituent already present on the benzene (B151609) ring. These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
The ester group (-COOR) in benzyl benzoate is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivation is more pronounced at the ortho and para positions, leading to preferential substitution at the meta position.
Directing Effects of Common Functional Groups:
| Functional Group | Activating/Deactivating | Directing Effect |
| -OH, -OR, -NH₂, -NR₂ | Activating | Ortho, Para |
| -Alkyl | Activating | Ortho, Para |
| -Halogen | Deactivating | Ortho, Para |
| -CHO, -COR, -COOR, -COOH | Deactivating | Meta |
| -SO₃H, -SO₂Cl | Deactivating | Meta |
| -CN, -NO₂ | Deactivating | Meta |
Indirect Synthesis Approaches and Precursor Transformations
Indirect synthetic routes to this compound often leverage more readily available or reactive starting materials. These multi-step sequences can offer advantages in terms of yield, purity, and scalability by avoiding the direct and potentially harsh chlorosulfonation of benzyl benzoate.
Derivatization from Related Methyl 4-(Chlorosulfonyl)benzoate Analogs
One strategic indirect pathway to this compound involves the transformation of its methyl ester analog, methyl 4-(chlorosulfonyl)benzoate. This process typically unfolds in two key stages: the synthesis of the methyl ester precursor followed by a transesterification reaction.
The synthesis of methyl 4-(chlorosulfonyl)benzoate can be achieved through various means. For instance, a continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) followed by chlorosulfonylation has been reported as a highly efficient method. researchgate.net This approach is noted for its ability to suppress side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid. researchgate.net Another method involves the treatment of the dimethyl ester of 2,2'-dicarboxy-diphenyl-disulfide with chlorine in an aqueous suspension, which yields the methyl ester of ortho-sulfonyl chloride benzoic acid. google.com
Once methyl 4-(chlorosulfonyl)benzoate is obtained, it can undergo transesterification to yield the desired benzyl ester. This reaction typically involves heating the methyl ester with benzyl alcohol in the presence of a suitable catalyst. Catalysts for such transformations can vary, and their selection is crucial for achieving high conversion rates and minimizing side product formation.
| Precursor | Reagents | Product | Key Findings |
| Methyl 2-aminobenzoate | Diazotizing agent, Chlorosulfonating agent | Methyl 4-(chlorosulfonyl)benzoate | Continuous-flow process minimizes hydrolysis and side reactions. researchgate.net |
| 2,2'-dicarboxy-diphenyl-disulfide dimethyl ester | Chlorine, Water | Methyl ester of ortho sulfonyl chloride benzoic acid | Reaction proceeds in an aqueous suspension at temperatures below 40°C. google.com |
| Methyl 4-(chlorosulfonyl)benzoate | Benzyl alcohol, Catalyst | This compound | Transesterification reaction to form the final product. |
Cascade Reactions in the Formation of Chlorosulfonyl Benzoate Scaffolds
Cascade reactions, also known as tandem or domino reactions, represent a highly efficient strategy in organic synthesis by enabling the formation of complex molecules from simple precursors in a single operation. 20.210.105 These processes are characterized by a series of intramolecular transformations, where the functionality for the subsequent reaction is generated in the preceding step. 20.210.105 While specific examples detailing a cascade reaction for the direct synthesis of this compound are not prevalent in the literature, the principles of cascade reactions can be applied to the formation of the core chlorosulfonyl benzoate structure.
For example, a one-pot synthesis could be envisioned where a suitable benzoic acid derivative is functionalized and then undergoes chlorosulfonation in a sequential manner without the isolation of intermediates. The elegance of cascade reactions lies in their atom economy and reduction of waste, aligning with the principles of green chemistry. 20.210.105 The design of such a cascade would require careful selection of starting materials and reaction conditions to ensure the desired sequence of bond formations and functional group transformations.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a focus on solvent choice, energy efficiency, and the use of catalytic methods. wjpmr.com
Solvent Selection and Minimization
The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the synthesis of sulfonyl chlorides, chlorinated hydrocarbons like methylene (B1212753) dichloride and ethylene (B1197577) dichloride are often used. google.com Aromatic hydrocarbons such as benzene and toluene have also been employed. google.com However, from a green chemistry perspective, the use of these solvents is often discouraged due to their toxicity and environmental persistence.
Research into greener alternatives is ongoing. Water, as a solvent, presents an ideal green option. For instance, a rapid and efficient synthesis of sulfonyl chlorides and bromides has been developed using oxone-KX (where X is Cl or Br) in water. rsc.org This method allows for the oxyhalogenation of thiols and disulfides to proceed under mild conditions. rsc.org Another approach involves using tetrachloroethylene (B127269) as a solvent in the synthesis of p-acetamido benzene sulfonyl chloride, which has been shown to reduce the amount of chlorosulfonic acid required and increase the product yield. google.com The minimization of solvent use, or the selection of recyclable and less hazardous solvents, is a key tenet of green synthetic chemistry. wjpmr.com
| Solvent | Application | Environmental Consideration |
| Chlorinated Hydrocarbons (e.g., methylene dichloride) | Traditional solvent for sulfonyl chloride synthesis. google.com | Often toxic and environmentally persistent. |
| Aromatic Hydrocarbons (e.g., benzene, toluene) | Used in some sulfonyl chloride production methods. google.com | Can have undesirable side reactions and are generally hazardous. google.com |
| Water | Used in oxone-based oxyhalogenation of thiols. rsc.org | Benign and environmentally friendly solvent. |
| Tetrachloroethylene | Used in the synthesis of p-acetamido benzene sulfonyl chloride. google.com | Can reduce the use of harsher reagents. google.com |
Catalyst Development for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. In the context of synthesizing benzoate esters, various catalytic systems have been developed. For the acylation of alcohols to form benzoates, catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been shown to be effective and recyclable. organic-chemistry.org
For the synthesis of sulfonyl chlorides, the use of catalysts can facilitate the reaction and improve yields. For example, the synthesis of 2-ethylphenylhydrazine hydrochloride involves the in-situ generation of a diazonium salt intermediate, which is a catalyzed process. researchgate.net The development of solid acid catalysts, such as iron-supported zirconium/titanium, has also been explored for the synthesis of methyl benzoates, demonstrating good catalytic activity and the potential for recycling. researchgate.net The ideal catalyst for the synthesis of this compound would be one that is highly active, selective, recyclable, and operates under mild, environmentally friendly conditions.
| Catalyst | Reaction Type | Advantages |
| 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) | Acylation of alcohols. organic-chemistry.org | Recyclable and effective for forming benzoate esters. organic-chemistry.org |
| Iron-supported Zirconium/Titanium solid acid | Esterification of benzoic acids. researchgate.net | Demonstrates good catalytic activity and potential for recycling. researchgate.net |
| Oxone-KX (X=Cl or Br) | Oxyhalogenation of thiols/disulfides. rsc.org | Enables the use of water as a solvent and proceeds under mild conditions. rsc.org |
Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Chlorosulfonyl Benzoate
Reactions at the Chlorosulfonyl Moiety
The sulfur atom in the chlorosulfonyl group (-SO₂Cl) of benzyl (B1604629) 4-(chlorosulfonyl)benzoate is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. The primary reactions at this site are nucleophilic substitutions, which form the basis for the synthesis of many important organic compounds.
Nucleophilic Substitution Reactions for Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of organic synthesis, providing a reliable route to sulfonamides. This transformation is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry and materials science.
The mechanism is generally considered to be a concerted Sₙ2-type process or a stepwise addition-elimination mechanism involving a transient, high-energy pentacoordinate sulfurane intermediate. nih.govyoutube.com Kinetic studies on related aromatic sulfonyl chlorides support a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov For the reaction with benzylamines, which are moderately strong nucleophiles, the process involves the formation of a tetrahedral intermediate, with the rate-limiting step being the expulsion of the chloride ion. youtube.com
The reaction of sulfonyl chlorides with amines is broad in scope, accommodating a wide variety of primary and secondary amines. Both alkyl and aryl amines can be successfully employed to generate the corresponding N-substituted sulfonamides. For instance, the reaction of a sulfonyl chloride with a primary amine yields a secondary sulfonamide, which still contains a reactive N-H proton. rsc.org
A potential limitation arises from this remaining N-H acidity. Under strongly basic conditions or in the presence of a second equivalent of the sulfonyl chloride, further reaction can occur, leading to the formation of a disulfonylated amine. Another challenge is managing reactivity with multifunctional amines, where chemoselectivity can be an issue. Furthermore, highly sterically hindered amines may react slowly or not at all due to the difficulty of approaching the electrophilic sulfur center. While ammonia (B1221849) can be used, it often leads to a mixture of products due to the multiple reactive N-H bonds in the initial product. libretexts.org A common strategy to avoid over-alkylation or sulfonylation involves using a large excess of the amine nucleophile. libretexts.org
A key feature of sulfonamide formation is its effect on stereocenters. The reaction involves nucleophilic attack at the sulfur atom, which is achiral. If the amine nucleophile possesses a stereocenter, the reaction does not involve the breaking of any bonds at that chiral center. Consequently, the formation of the sulfonamide bond proceeds with retention of configuration at the stereogenic center of the amine. libretexts.org This characteristic is highly valuable in asymmetric synthesis, as it allows for the predictable transfer of stereochemical information from a chiral starting material to the product.
Synthesis of Sulfonate Esters via Alcoholysis
Analogous to the formation of sulfonamides, benzyl 4-(chlorosulfonyl)benzoate can react with alcohols in a process known as alcoholysis to yield sulfonate esters. This reaction is a fundamental method for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org
The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. youtube.com This process is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves two roles: it neutralizes the HCl generated during the reaction and can act as a catalyst. youtube.comyoutube.com The reaction proceeds with retention of configuration at the alcohol's stereocenter because the carbon-oxygen bond of the alcohol is not broken during the sequence. libretexts.orgyoutube.com This stereochemical fidelity is a significant advantage of this transformation. youtube.com Due to steric effects, sulfonyl chlorides like tosyl chloride show selectivity towards less sterically hindered alcohols when reacting with a diol containing both primary and secondary alcohol groups. youtube.com
Formation of Sulfonyl Fluorides and Related Sulfur-Containing Functional Groups
The chlorosulfonyl group of this compound can be converted into a sulfonyl fluoride (B91410) (-SO₂F). Sulfonyl fluorides have gained significant interest because they are often more stable and exhibit different reactivity profiles compared to their sulfonyl chloride counterparts. libretexts.org They are more resistant to hydrolysis and thermolysis but still react selectively with strong nucleophiles. libretexts.org
A common and highly effective method for this transformation is a halide exchange (halex) reaction. This can be achieved by treating the sulfonyl chloride with a fluoride source, such as aqueous potassium bifluoride (KHF₂). libretexts.org This process is known to be robust and can provide the corresponding sulfonyl fluoride in high yield. libretexts.org Alternative methods for generating sulfonyl fluorides can start from sulfonamides, which are reacted with reagents like pyrylium (B1242799) tetrafluoroborate (B81430) and potassium fluoride. organic-chemistry.orgnih.gov
Reductive Transformations of the Sulfonyl Chloride Group
The sulfonyl chloride group is a key functional handle that can be converted into other sulfur-containing groups, most notably thiols, through reduction. The reduction of aryl sulfonyl chlorides, such as the one present in this compound, to the corresponding aryl thiol is a well-established transformation. The primary product of this reduction is benzyl 4-mercaptobenzoate.
Several methods have been employed for this conversion. Classical methods involve the use of reducing agents like zinc in the presence of an acid (e.g., sulfuric or acetic acid). google.com However, these processes generate significant amounts of metal salt byproducts. google.com More contemporary and efficient methods utilize catalytic hydrogenation. The reduction can be accomplished using hydrogen gas under moderate pressure in the presence of a palladium catalyst. taylorfrancis.com To neutralize the hydrogen chloride formed during the reaction, a mild base is often added. google.comtaylorfrancis.com Another effective method involves the use of triphenylphosphine (B44618) in a suitable solvent like toluene (B28343), which provides an efficient route to aryl thiols from their sulfonyl chloride precursors. organic-chemistry.orgresearchgate.net
| Reagent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| H₂ / Palladium Catalyst | Solvent, moderate pressure, presence of a base | Benzyl 4-mercaptobenzoate | google.comtaylorfrancis.comgoogle.com |
| Zinc / Acid (H₂SO₄ or Acetic Acid) | Standard conditions | Benzyl 4-mercaptobenzoate | google.com |
| Triphenylphosphine | Toluene, standard conditions | Benzyl 4-mercaptobenzoate | organic-chemistry.orgresearchgate.net |
Oxidative Transformations of Related Sulfur Species
The thiol group in benzyl 4-mercaptobenzoate, the reduction product, is susceptible to oxidation. The oxidation of thiols can lead to various products, with disulfides being the most common. Aryl thiols are more easily oxidized than their aliphatic counterparts and can often be oxidized simply by exposure to air (autoxidation). nih.gov
The oxidation of benzyl 4-mercaptobenzoate yields the corresponding disulfide, dibenzyl bis(4-(oxycarbonyl)phenyl) disulfide. This transformation can be achieved using a variety of oxidizing agents. While strong oxidants can lead to over-oxidation, producing sulfinic or sulfonic acids, milder reagents are typically used to selectively form the disulfide linkage. nih.govacs.org Iodine and disulfide-based reagents are known to be less prone to over-oxidizing thiols beyond the disulfide stage. nih.gov Recently, sulfuryl fluoride (SO₂F₂) has been reported as a potent and highly selective oxidant for converting thiols to disulfides. researchgate.netchemrxiv.org
Reactions at the Benzyl Ester Moiety
The benzyl ester group represents the second major reactive site within the this compound molecule. This group can be cleaved through hydrolysis under acidic, basic, or enzymatic conditions to yield 4-(chlorosulfonyl)benzoic acid and benzyl alcohol.
Selective Hydrolysis of the Benzyl Ester
Selective hydrolysis of the ester is crucial when the integrity of the sulfonyl chloride group (or a derivative thereof) is desired.
The acid-catalyzed hydrolysis of esters is a reversible reaction that is the reverse of Fischer esterification. chemistrysteps.comwikipedia.org For benzyl esters specifically, the mechanism is often a unimolecular AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) process. ucoz.com This pathway is favored because the benzyl group can depart as a relatively stable benzylic carbocation. ucoz.comcdnsciencepub.com The reaction proceeds by protonation of the carbonyl oxygen, followed by cleavage of the alkyl-oxygen bond in the rate-determining step to form the carbocation and the carboxylic acid.
Chemoselective cleavage of benzyl esters in the presence of other sensitive functional groups can be achieved using specific Lewis acids. For instance, tin(IV) chloride (SnCl₄) has been shown to effectively cleave benzyl esters to the corresponding carboxylic acid, while leaving other groups like benzyl ethers, amines, and amides intact. dal.ca
Base-mediated hydrolysis, or saponification, is another common method for cleaving esters. wikipedia.org Unlike its acid-catalyzed counterpart, saponification is an irreversible process. The reaction typically follows a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzyloxide anion as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base in the reaction medium to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.comwikipedia.org
Enzymatic methods offer a mild and highly selective alternative for ester hydrolysis. nih.gov Lipases, a class of enzymes that naturally hydrolyze triglycerides, are widely used in organic synthesis for their ability to catalyze ester cleavage under gentle conditions, such as neutral pH and low temperatures. nih.govnih.gov
Several lipases have demonstrated efficacy in hydrolyzing aromatic and benzyl esters. nih.govresearchgate.net Notably, Candida antarctica lipase (B570770) B (often used in an immobilized form like Novozym 435) and lipases from Bacillus subtilis and Pseudomonas species are versatile catalysts for this transformation. nih.govacs.org The significant advantage of enzymatic hydrolysis is its high chemoselectivity, which allows for the cleavage of the benzyl ester group without affecting other functional groups in a complex molecule. nih.govresearchgate.net This makes it a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. nih.govnih.gov
| Method | Catalyst/Reagent | Key Mechanistic Feature | Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H⁺ (e.g., H₂SO₄) or Lewis Acid (e.g., SnCl₄) | AAL1 mechanism; stable benzylic carbocation intermediate | 4-(Chlorosulfonyl)benzoic acid | ucoz.comcdnsciencepub.comdal.ca |
| Base-Mediated Saponification | OH⁻ (e.g., NaOH, KOH) | BAC2 mechanism; irreversible due to carboxylate formation | 4-(Chlorosulfonyl)benzoate salt | chemistrysteps.comwikipedia.orgucoz.com |
| Enzymatic Hydrolysis | Lipases (e.g., Candida antarctica lipase B) | High chemoselectivity under mild conditions | 4-(Chlorosulfonyl)benzoic acid | nih.govnih.govacs.org |
Transesterification Reactions
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction in organic synthesis. For this compound, this transformation would involve the reaction of the benzyl ester moiety with an alcohol, leading to a different ester of 4-(chlorosulfonyl)benzoic acid and releasing benzyl alcohol. The reaction is typically catalyzed by acids, bases, or organometallic complexes. organic-chemistry.orgmasterorganicchemistry.com
The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol, followed by proton transfer and elimination of benzyl alcohol, yields the new ester. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate which then collapses to release the benzyloxide leaving group. masterorganicchemistry.com
A variety of catalysts have been shown to be effective for the transesterification of esters, including zinc clusters, boric acid supported on silica (B1680970), and scandium(III) triflate. organic-chemistry.orgnih.govorganic-chemistry.org For instance, a tetranuclear zinc cluster has been reported to promote the transesterification of various functionalized substrates under mild, solvent-free conditions, offering high yields and environmental advantages. organic-chemistry.org Similarly, silica-supported boric acid has been utilized as a recyclable heterogeneous catalyst for the transesterification of β-keto esters with a range of alcohols, including benzylic alcohols, under solvent-free conditions, achieving high efficiency. nih.gov
While no specific studies on the transesterification of this compound are prominently documented, the reactivity of the benzyl ester group is well-established. It is anticipated that this compound would undergo transesterification under standard conditions. However, the highly reactive nature of the chlorosulfonyl group presents a challenge, as it is susceptible to reaction with nucleophiles, including alcohols. Therefore, achieving selective transesterification of the benzyl ester without concomitant reaction at the sulfonyl chloride would require careful selection of reaction conditions and catalysts to ensure chemoselectivity.
Table 1: Representative Catalysts and Conditions for Transesterification of Esters
| Catalyst | Alcohol | Conditions | Yield | Reference |
| Tetranuclear Zinc Cluster | Various primary and secondary alcohols | Solvent-free, reflux | Very good | organic-chemistry.org |
| Silica-supported Boric Acid | Benzyl alcohol | 100 °C, solvent-free | 95% | nih.gov |
| Scandium(III) Triflate | Various alcohols | Boiling alcohol | High | organic-chemistry.org |
| Benzyne-mediated | Various alcohols | Mild conditions | Good | organic-chemistry.org |
This table presents data for analogous transesterification reactions, as direct data for this compound is not available.
Reductive Cleavage of the Benzyl Ester
The benzyl ester group is a widely used protecting group for carboxylic acids, primarily due to its facile removal by catalytic hydrogenolysis. numberanalytics.com This deprotection strategy involves the cleavage of the carbon-oxygen bond of the ester, liberating the carboxylic acid and toluene. acsgcipr.org For this compound, reductive cleavage would yield 4-(chlorosulfonyl)benzoic acid.
The most common method for the reductive cleavage of benzyl esters is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant. numberanalytics.comjk-sci.com The mechanism involves the oxidative addition of the benzyl ester to the Pd(0) catalyst, followed by hydrogenolysis to release the carboxylic acid and toluene, regenerating the catalyst. jk-sci.com Alternative hydrogen sources, such as formic acid or 1,4-cyclohexadiene, can also be employed in transfer hydrogenation reactions. jk-sci.com
Other reductive methods for benzyl ester cleavage include the use of dissolving metals, such as sodium in liquid ammonia (Birch reduction), although these conditions are harsher and less chemoselective. acs.org Nickel boride in methanol (B129727) has also been reported to chemoselectively cleave benzyl esters in the presence of other ester functionalities. organic-chemistry.org
The key consideration for the reductive cleavage of this compound is the compatibility of the sulfonyl chloride group with the reducing conditions. The sulfonyl chloride group is generally stable to the conditions of catalytic hydrogenolysis. However, certain reducing agents could potentially reduce the sulfonyl chloride to a thiol or other sulfur-containing species. Therefore, catalytic hydrogenolysis with Pd/C and H₂ would be the method of choice for the selective cleavage of the benzyl ester in this molecule.
Table 2: Methods for Reductive Cleavage of Benzyl Esters
| Reagent/Catalyst | Conditions | Product from this compound | Reference |
| Pd/C, H₂ | EtOH, rt | 4-(Chlorosulfonyl)benzoic acid | numberanalytics.comjk-sci.com |
| Pd/C, 1,4-Cyclohexadiene | Microwave | 4-(Chlorosulfonyl)benzoic acid | jk-sci.com |
| Nickel Boride | Methanol, rt | 4-(Chlorosulfonyl)benzoic acid | organic-chemistry.org |
| SnCl₄ | CH₂Cl₂, rt | 4-(Chlorosulfonyl)benzoic acid | dal.ca |
This table outlines common methods for benzyl ester cleavage and the expected product for this compound based on established reactivity.
Chemoselectivity in Multifunctional Transformations
The presence of two distinct reactive sites in this compound—the electrophilic sulfur of the sulfonyl chloride and the carbonyl carbon of the benzyl ester—paves the way for chemoselective transformations. By choosing appropriate reagents and reaction conditions, one functional group can be selectively manipulated while the other remains intact.
Orthogonal Reactivity of Chlorosulfonyl and Ester Groups
The concept of orthogonal reactivity is central to the strategic synthesis of complex molecules. It allows for the selective reaction of one functional group in the presence of another that requires different conditions for transformation. wikipedia.org The chlorosulfonyl and benzyl ester groups in this compound are a prime example of an orthogonally reactive pair.
The sulfonyl chloride group is highly electrophilic and reacts readily with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. wikipedia.org These reactions typically proceed under mild, often basic or neutral, conditions. For example, the reaction of a sulfonyl chloride with an amine is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. wikipedia.org
In contrast, the benzyl ester is generally stable under these conditions. While it can react with strong nucleophiles under forcing conditions, it is significantly less reactive than the sulfonyl chloride. The primary method for the cleavage of a benzyl ester is catalytic hydrogenolysis, a reductive process to which the sulfonyl chloride group is inert.
This differential reactivity allows for a two-directional synthetic strategy. For instance, this compound can first be reacted with an amine to form a sulfonamide. The resulting benzyl ester of the sulfonamide can then be selectively cleaved by hydrogenolysis to unmask the carboxylic acid. Conversely, the benzyl ester could be cleaved first, and the resulting carboxylic acid could then be engaged in further transformations while the sulfonyl chloride remains available for subsequent reactions.
Strategic Protecting Group Manipulations
The orthogonal reactivity of the functional groups in this compound makes it an interesting candidate for strategic protecting group manipulations in multistep synthesis. A protecting group is a temporarily modified functional group that is inert to a specific set of reaction conditions, allowing for selective transformations elsewhere in the molecule. wikipedia.org
In this context, the benzyl ester can be viewed as a protecting group for the carboxylic acid functionality of 4-(chlorosulfonyl)benzoic acid. This protection allows for the selective reaction of the sulfonyl chloride group with various nucleophiles without interference from the carboxylic acid. Once the desired modification at the sulfonyl center is achieved, the benzyl group can be removed under mild hydrogenolysis conditions to reveal the carboxylic acid. numberanalytics.comjk-sci.com
This strategy is particularly useful in the synthesis of complex molecules where a free carboxylic acid might interfere with reactions targeting the sulfonyl chloride or other functional groups present in a larger molecular framework. The ability to deprotect the carboxylic acid under neutral conditions (hydrogenolysis) is a significant advantage, as it avoids the harsh acidic or basic conditions that might be detrimental to other sensitive functionalities in the molecule. wikipedia.org
The stability of the sulfonyl chloride to hydrogenolysis and the stability of the benzyl ester to nucleophilic attack (under non-forcing conditions) underscore the utility of this compound as a versatile bifunctional building block in organic synthesis.
Applications of Benzyl 4 Chlorosulfonyl Benzoate in Advanced Organic Synthesis
Precursor for Bioactive Molecules and Complex Scaffolds
The dual reactivity of benzyl (B1604629) 4-(chlorosulfonyl)benzoate allows for its strategic incorporation into a variety of molecular frameworks, leading to the synthesis of compounds with significant biological activity.
Intermediate in the Synthesis of Sulfamoylbenzoic Acid Derivatives
Benzyl 4-(chlorosulfonyl)benzoate serves as a crucial starting material for the synthesis of a wide array of sulfamoylbenzoic acid derivatives. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The benzyl ester group can then be selectively cleaved under various conditions, such as catalytic hydrogenation, to yield the corresponding carboxylic acid. This two-step process provides a versatile route to N-substituted 4-sulfamoylbenzoic acids, which are important pharmacophores found in numerous therapeutic agents.
A general synthetic scheme involves the reaction of this compound with an amine (R-NH₂) in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a tertiary amine base like triethylamine. The resulting benzyl 4-(N-alkyl/arylsulfamoyl)benzoate can then be deprotected to the final sulfamoylbenzoic acid. While direct experimental data for this compound is limited in readily available literature, the synthesis of related compounds, such as 2-chloro-4-cyclopentylmethylamino-5-sulfamoylbenzonitrile, follows a similar principle of reacting a sulfonyl chloride with an amine google.com. Another related patent describes the preparation of 4-substituted amino-5-sulfamoylbenzoic acid derivatives from 4-halo-5-sulfamoylbenzoic acid esters, highlighting the general utility of this synthetic approach google.com.
Utility in Constructing Sulfonylurea Compounds
While direct synthesis of sulfonylureas from this compound is not extensively documented, its structure suggests a potential pathway for their creation. Sulfonylureas are a critical class of compounds, particularly known for their applications as herbicides and antidiabetic drugs. The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate or a carbamate.
Theoretically, this compound could first be reacted with an amine to form the corresponding sulfonamide. Subsequent reaction of this intermediate with an appropriate isocyanate would yield the target sulfonylurea. The benzyl ester group could then be retained or cleaved depending on the desired final product. This modular approach would allow for the introduction of diverse functionalities on both sides of the sulfonylurea core.
Building Block for Functionalized Aromatic Systems
The electrophilic nature of the sulfonyl chloride group in this compound makes it a valuable tool for the functionalization of aromatic systems through Friedel-Crafts type reactions. This allows for the introduction of the benzoylbenzylsulfonyl moiety onto various aromatic scaffolds, creating complex and highly functionalized molecules.
Furthermore, the benzyl ester can be hydrolyzed to a carboxylic acid, which can then participate in a wide range of further transformations, such as amide bond formation or conversion to other functional groups. This versatility makes this compound a key intermediate for the synthesis of diverse aromatic compounds with tailored properties. For example, the synthesis of benzyl 4-(((4-bromophenyl) sulfonamido)methyl)cyclohexane-1-carboxylate demonstrates the utility of benzyl esters in the construction of complex molecules containing sulfonamide linkages ijcce.ac.ir.
Role in Material Science Precursor Synthesis
The reactivity of this compound also extends to the field of material science, where it can be employed as a precursor for the synthesis of functional materials.
Derivatization for Polymer-Bound Catalysts
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and ease of separation. This compound can be utilized as a linker to attach catalytic moieties to polymer backbones.
The synthesis would typically involve the reaction of the sulfonyl chloride group with a functional group present on the polymer support, such as an amine or hydroxyl group. The benzyl ester can then be modified to anchor the desired catalytic species. This approach allows for the creation of a wide variety of polymer-supported catalysts with potential applications in a range of chemical transformations.
Reagent in Surface Functionalization Methodologies
The modification of material surfaces is crucial for tailoring their properties, such as wettability, biocompatibility, and adhesion. This compound can be employed as a reagent for the surface functionalization of various substrates.
The sulfonyl chloride group can react with nucleophilic functional groups present on a material's surface, such as hydroxyl or amine groups on silica (B1680970) or functionalized polymers. This covalent attachment of the benzyl benzoate (B1203000) moiety alters the surface chemistry. The benzyl ester can then be further modified to introduce other desired functionalities. This strategy provides a versatile method for creating surfaces with specific chemical and physical properties for applications in areas such as biomaterials, sensors, and chromatography.
Derivatization for Analytical Probes and Chemical Tools
This compound is a versatile reagent in advanced organic synthesis, particularly in the development of specialized analytical probes and chemical tools. Its utility stems from the reactive chlorosulfonyl group, which can readily form stable sulfonamide or sulfonate ester linkages with a variety of functional groups. This reactivity allows for the strategic modification of molecules to enhance their detection in analytical techniques or to create probes for studying biological systems.
Charge-Switch Derivatization for Mass Spectrometry Applications
In the field of mass spectrometry, achieving high sensitivity and ionization efficiency is paramount. Charge-switch derivatization is a powerful strategy employed to improve the detection of certain classes of molecules that are otherwise difficult to analyze. This compound is an ideal candidate for such applications, akin to its structural analog 3-(chlorosulfonyl)benzoic acid, which has been successfully used for the sensitive analysis of lipids. researchgate.net
The core principle of charge-switch derivatization with a reagent like this compound involves the introduction of a permanently charged or easily ionizable group onto a neutral or poorly ionizable analyte. This derivatization "switches" the ionization behavior of the analyte, often leading to significantly enhanced signal intensity in the mass spectrometer. For instance, analytes that are typically detected in the positive ion mode can be derivatized to be detected in the negative ion mode, which can reduce in-source fragmentation and the formation of adducts, thereby increasing sensitivity. acs.org
The reaction of this compound with hydroxyl-containing analytes, such as sterols or acylglycerols, in the presence of a base like pyridine (B92270), would result in the formation of a sulfonate ester. This derivatization not only improves chromatographic performance but also introduces a group that is highly responsive in electrospray ionization (ESI), leading to a stable and intense signal.
Table 1: Potential Analytes for Derivatization with this compound
| Analyte Class | Functional Group | Benefit of Derivatization |
|---|---|---|
| Sterols | Hydroxyl | Increased ionization efficiency and sensitivity in negative ion mode MS. |
| Diacylglycerols | Hydroxyl | Enhanced chromatographic separation and detection. |
| Monoacylglycerols | Hydroxyl | Improved stability in the ion source and formation of diagnostic fragment ions. |
A key advantage of this approach is the significant improvement in the limits of detection for targeted analytes. For example, a similar derivatization strategy has been shown to lower the detection limits for free sterols in plasma to the pmol/mL range. researchgate.net The derivatization process itself is typically straightforward, involving the mixing of the analyte with the derivatizing reagent and a catalyst, followed by a short incubation at a controlled temperature. researchgate.net
Synthesis of Affinity Probes for Biological Targets
Affinity probes are indispensable tools in chemical biology for identifying and characterizing the interactions between small molecules and their biological targets, typically proteins. The design of an effective affinity probe involves a recognition element that binds to the target and a reactive group that forms a covalent bond with it, allowing for subsequent identification and analysis. The chlorosulfonyl moiety of this compound makes it a suitable precursor for the synthesis of such probes.
The sulfonyl chloride group is known to react with nucleophilic amino acid residues on the surface of proteins, such as the primary amines of lysine (B10760008) residues and the thiols of cysteine residues. nih.gov This reaction forms a stable sulfonamide or thiosulfonate linkage, covalently attaching the probe to the protein target. nih.gov This covalent modification is a critical feature of many affinity-based protein profiling strategies.
The synthesis of an affinity probe using this compound would involve coupling the benzyl ester portion of the molecule to a known ligand or pharmacophore for a specific protein target. The remaining chlorosulfonyl group would then serve as the reactive "warhead" for covalent bond formation. The benzyl group itself can be an important pharmacophore in various therapeutic agents, including anticancer compounds. springernature.com
Table 2: Reactive Amino Acid Residues for Sulfonyl Chloride-Based Probes
| Amino Acid | Functional Group | Resulting Linkage |
|---|---|---|
| Lysine | Primary amine () | Sulfonamide () |
| Cysteine | Thiol () | Thiosulfonate () |
| Tyrosine | Phenolic hydroxyl () | Sulfonate ester () |
| Serine | Hydroxyl () | Sulfonate ester () |
The versatility of the this compound scaffold allows for the introduction of reporter tags, such as fluorophores or biotin, to facilitate the detection and isolation of the labeled proteins. For instance, the benzyl ester could be replaced with a derivative containing a clickable alkyne or azide (B81097) group for subsequent conjugation via click chemistry.
While arylsulfonyl fluorides have been highlighted as highly efficient for affinity labeling, sulfonyl chlorides represent a classic and effective alternative for creating covalent protein-small molecule conjugates. nih.govnih.gov The reactivity of the sulfonyl chloride can be modulated by the electronic properties of the aromatic ring, allowing for a degree of tuning in the probe's reactivity.
Spectroscopic and Structural Characterization of Benzyl 4 Chlorosulfonyl Benzoate and Its Derivatives
Chromatographic Purity Assessment Techniques
The purity of benzyl (B1604629) 4-(chlorosulfonyl)benzoate, a key intermediate in various synthetic pathways, is critical for ensuring the quality and yield of final products. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in assessing its purity by separating the main compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the purity assessment of aromatic sulfonyl chlorides. Reversed-phase HPLC (RP-HPLC) is commonly employed, leveraging the compound's nonpolar character for separation on a hydrophobic stationary phase.
Methodology and Findings:
A typical RP-HPLC method for analyzing compounds structurally similar to benzyl 4-(chlorosulfonyl)benzoate, such as other aromatic sulfonyl chlorides, utilizes a C18 stationary phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous component, sometimes with an acid additive such as phosphoric acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comgoogle.com
For instance, methods developed for various aromatic hydrocarbons and sulfonyl chlorides have demonstrated good precision, with relative standard deviations (RSD) often falling below 2.0%, and high accuracy, with recoveries typically in the range of 89% to 111%. researchgate.net The detection is usually performed using a UV detector, as the benzene (B151609) and sulfonyl chloride moieties provide strong chromophores. google.com While specific retention time for this compound is not publicly documented, analogous compounds are effectively separated under these conditions. The highly reactive nature of the sulfonyl chloride group necessitates careful method development to prevent on-column degradation, which could give a false impression of impurity. researchgate.netresearchgate.net In some cases, derivatization is used to enhance stability and detectability, especially for quantifying reactive chlorides in complex matrices. google.comresearchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Sulfonyl Chlorides
| Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Column | C18 (Octadecylsilica), 3-5 µm particle size | Provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water gradient | Allows for the elution of compounds with a wide range of polarities. |
| Additive | 0.05-0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid | Suppresses ionization of silanol (B1196071) groups, improving peak symmetry. sielc.comgoogle.com |
| Flow Rate | 0.8 - 1.5 mL/min | Standard flow rate for analytical scale columns, balancing speed and resolution. researchgate.net |
| Detection | UV at ~210-254 nm | Wavelengths where the aromatic ring and sulfonyl group exhibit strong absorbance. google.com |
| Injection Volume | 2 - 20 µL | Standard injection volumes for analytical HPLC. google.comresearchgate.net |
This table presents a generalized set of parameters based on methods for analogous compounds and does not represent a specific validated method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for purity analysis, offering both high-resolution separation and definitive identification through mass spectra. However, the direct analysis of sulfonyl chlorides like this compound by GC can be challenging due to their thermal lability and reactivity. core.ac.uknih.gov These compounds may degrade in the high temperatures of the GC inlet and column, potentially forming the corresponding sulfonic acid or other by-products. researchgate.net
Methodology and Findings:
To circumvent thermal degradation, analysis may involve derivatization of the sulfonyl chloride into a more stable analogue, such as a sulfonamide. core.ac.uknih.gov For example, reaction with an amine like N,N-diethylamine can produce a thermally stable N,N-diethylsulfonamide derivative that is more amenable to GC analysis. core.ac.uk
When direct analysis is attempted, a non-polar capillary column, such as one coated with a poly(5% phenyl/95% methylsiloxane) stationary phase, is typically used. core.ac.uk The temperature program would start at a relatively low temperature and ramp up to elute the higher-boiling point compounds. researchgate.net The mass spectrometer, operating in electron ionization (EI) mode, would provide a fragmentation pattern that can be used for structural confirmation. While a specific mass spectrum for this compound is not widely published, the fragmentation would be expected to show characteristic ions corresponding to the benzyl group, the benzoyl moiety, and fragments related to the loss of SO2 and chlorine. The analysis of related compounds like benzyl benzoate (B1203000) is well-established, providing a reference for the behavior of the benzyl ester portion of the molecule. restek.comnist.govresearchgate.net
Table 2: Potential GC-MS Parameters for Analysis
| Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Column | DB-5 or equivalent (e.g., CP-Sil8CB) | A robust, low-polarity phase suitable for a wide range of semi-volatile organic compounds. researchgate.net |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. core.ac.uk |
| Inlet Temperature | 250 °C (or lower to minimize degradation) | Balances volatilization of the analyte with the risk of thermal decomposition. |
| Oven Program | Initial 90-100°C, ramp at 15-30°C/min to 280°C | A temperature gradient is necessary to elute the compound in a reasonable time with good peak shape. researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Mass Range | 50-500 amu | Scans a range that covers the expected mass of the parent ion and its primary fragments. |
This table outlines potential starting conditions for a GC-MS method. Direct analysis is challenging; derivatization is often preferred for quantitative accuracy. core.ac.uknih.gov
Computational and Theoretical Studies on Benzyl 4 Chlorosulfonyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like benzyl (B1604629) 4-(chlorosulfonyl)benzoate.
Electronic Structure Analysis
The electronic structure of benzyl 4-(chlorosulfonyl)benzoate is characterized by the interplay of its constituent functional groups. The benzene (B151609) ring attached to the sulfonyl chloride group is electron-deficient due to the strong electron-withdrawing nature of the -SO₂Cl group. This is a consequence of both the inductive effect of the highly electronegative oxygen and chlorine atoms and the resonance effect of the sulfonyl group. In contrast, the benzyl group's phenyl ring is less perturbed, primarily influenced by the ester linkage.
Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution. For this compound, NBO analysis would likely reveal a significant positive partial charge on the sulfur atom and the carbonyl carbon, making them electrophilic centers. The oxygen atoms of the sulfonyl and carbonyl groups, along with the chlorine atom, would exhibit negative partial charges. The charge distribution is a key determinant of the molecule's reactivity and intermolecular interactions. DFT studies on similar aromatic sulfonyl chlorides confirm that the sulfur atom is a strong electrophilic site. mdpi.comnih.gov
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern many chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the benzyl phenyl ring, which is the more electron-rich of the two aromatic systems. The LUMO, conversely, is anticipated to be centered on the electron-deficient phenylsulfonyl moiety, specifically with significant contributions from the sulfur atom and the attached oxygen and chlorine atoms. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic stability and its UV-Vis absorption characteristics. A smaller HOMO-LUMO gap generally implies higher reactivity. lumenlearning.comlibretexts.org Quantum chemical calculations can precisely map the contours and energies of these frontier orbitals. numberanalytics.comlibretexts.org
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and characterizing the high-energy transition states that govern reaction rates. For this compound, two primary reactive sites are of interest: the sulfonyl chloride group and the ester group.
Nucleophilic attack on the sulfonyl chloride is a characteristic reaction. DFT studies on arenesulfonyl chlorides have shown that nucleophilic substitution at the sulfur atom can proceed through different mechanisms, most commonly a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. mdpi.comnih.govnih.gov The preferred pathway is influenced by the nature of the nucleophile and the solvent. Computational modeling can map the potential energy surface for these reactions, identifying the transition state structures and calculating their activation energies. For the reaction of this compound with a nucleophile, the transition state would likely involve the approach of the nucleophile to the sulfur atom, with simultaneous elongation of the S-Cl bond.
Conformer Analysis and Conformational Landscapes
The presence of several single bonds in this compound allows for considerable conformational flexibility. The key rotatable bonds are the C-O and O-C bonds of the ester linkage and the C-S bond of the sulfonyl chloride group. Different conformations can have significantly different energies, and the molecule will predominantly exist in its lowest energy conformations.
Conformer analysis, typically performed using molecular mechanics or DFT methods, can identify the stable conformers and map the conformational landscape. For this compound, the relative orientation of the two phenyl rings and the disposition of the chlorosulfonyl group are the main determinants of conformational energy. The most stable conformers are likely to be those that minimize steric hindrance between the bulky groups. Understanding the conformational preferences is crucial as it can influence both the spectroscopic properties and the reactivity of the molecule. mdpi.com
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as NMR and IR spectra, with a high degree of accuracy. These predictions are invaluable for interpreting experimental data and confirming molecular structures.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. bohrium.comresearchgate.net The predicted shifts would reflect the electronic environment of each nucleus. For instance, the protons on the phenyl ring bearing the sulfonyl chloride group are expected to be shifted downfield compared to those on the benzyl ring due to the strong electron-withdrawing effect.
Similarly, the vibrational frequencies in the IR spectrum can be calculated. acs.orgresearchgate.net These calculations can help in assigning the characteristic absorption bands to specific vibrational modes of the molecule.
Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O (Ester) | Stretching | 1720-1740 |
| SO₂ (Sulfonyl) | Asymmetric Stretching | 1370-1390 |
| SO₂ (Sulfonyl) | Symmetric Stretching | 1170-1190 |
| C-O (Ester) | Stretching | 1250-1300 |
| S-Cl (Sulfonyl Chloride) | Stretching | 550-600 |
Note: These are typical ranges based on computational studies of similar compounds and may vary depending on the specific computational method and basis set used.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | ~5.4 | ~67 |
| Benzyl Phenyl Protons | 7.3-7.5 | 128-129 |
| Phenylsulfonyl Protons (ortho to SO₂Cl) | ~8.2 | ~130 |
| Phenylsulfonyl Protons (meta to SO₂Cl) | ~8.0 | ~135 |
| Carbonyl Carbon | - | ~164 |
| Carbon attached to SO₂Cl | - | ~145 |
Note: These are estimated values based on computational predictions for analogous structures and serve as a guide for spectral interpretation.
Structure-Reactivity Relationships from Computational Models
Computational models can be used to establish quantitative structure-reactivity relationships (QSAR), which correlate molecular descriptors with chemical reactivity. nih.gov For a series of derivatives of this compound, computational descriptors such as atomic charges, HOMO/LUMO energies, and electrostatic potentials could be used to predict their reactivity in, for example, nucleophilic substitution reactions.
The Hammett equation, a classic example of a linear free energy relationship, can be explored computationally by calculating the effect of different substituents on the reaction rates. For reactions at the sulfonyl chloride group, electron-withdrawing substituents on the phenylsulfonyl ring would be predicted to increase the electrophilicity of the sulfur atom and thus accelerate the reaction with nucleophiles, leading to a positive Hammett ρ value. nih.gov Conversely, for reactions involving the benzyl ester, the electronic nature of substituents on either ring would influence the reaction rates in a predictable manner. These computational models provide a powerful framework for understanding and predicting the chemical behavior of this class of compounds.
Conclusion and Future Research Directions
Summary of Synthetic Utility and Reactivity Profile
The reactivity of benzyl (B1604629) 4-(chlorosulfonyl)benzoate is characterized by the distinct chemical behavior of its two primary functional groups: the aryl sulfonyl chloride and the benzyl ester.
The aryl sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles. nih.gov This reactivity is fundamental to the synthesis of sulfonamides, which are prevalent in medicinal chemistry. nih.govsigmaaldrich.com The reaction with primary or secondary amines is a cornerstone of its utility, leading to the formation of N-substituted sulfonamides. sci-hub.se Beyond amines, sulfonyl chlorides can react with alcohols to form sulfonic esters and with organometallic reagents to create sulfones. nih.govmagtech.com.cn The sulfonyl chloride moiety can also be converted to other sulfonyl derivatives, such as sulfonyl fluorides, which have applications in "click" chemistry. mdpi.comresearchgate.net
The benzyl ester group serves primarily as a protecting group for the carboxylic acid. acsgcipr.org It is relatively stable under various reaction conditions but can be selectively cleaved when needed. organic-chemistry.org A common method for deprotection is hydrogenolysis, which uses hydrogen gas and a metal catalyst like palladium on carbon to yield the corresponding carboxylic acid and toluene (B28343). acsgcipr.org Other methods for cleaving benzyl esters are also available, offering flexibility in synthetic design. organic-chemistry.orgrsc.org
The dual functionality of benzyl 4-(chlorosulfonyl)benzoate allows for sequential reactions, enabling the synthesis of complex molecules. For instance, the sulfonyl chloride can first be reacted with an amine to form a sulfonamide, followed by the deprotection of the benzyl ester to reveal a carboxylic acid. This acid can then be further functionalized, for example, through amide bond formation.
Emerging Methodologies for Enhanced Synthesis and Derivatization
Recent advancements in synthetic organic chemistry offer new and improved ways to synthesize and derivatize aryl sulfonyl chlorides like this compound.
Synthesis of Aryl Sulfonyl Chlorides: Traditional methods for synthesizing aryl sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or the multi-step Sandmeyer reaction. nih.govacs.orgmdpi.com Modern approaches focus on milder conditions, improved functional group tolerance, and greater efficiency.
Catalytic Methods: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl sulfonyl chlorides from arylboronic acids. nih.gov Photocatalytic methods using visible light and a photocatalyst provide a sustainable alternative for generating sulfonyl chlorides from arenediazonium salts. acs.org Copper-catalyzed decarboxylative halosulfonylation allows for the conversion of aromatic acids into sulfonyl chlorides. princeton.edu
Flow Chemistry: Continuous flow synthesis is being increasingly adopted for the production of sulfonyl chlorides. mdpi.comnih.govrsc.org This technology offers enhanced safety by controlling highly exothermic reactions, improved reaction efficiency through precise control of parameters, and potential for scalability. rsc.orggoogle.comacs.org Automated flow systems have been developed for the production of secondary sulfonamides, showcasing the potential for high-throughput synthesis. acs.org
Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly methods. This includes the use of safer and less hazardous reagents, such as N-chlorosuccinimide, and developing solvent-free or aqueous reaction conditions. sci-hub.sersc.orgrsc.orgsemanticscholar.orgresearchgate.net
Derivatization:
Late-Stage Functionalization: A significant area of development is the late-stage functionalization of complex molecules. Methods have been developed to convert primary sulfonamides back into highly reactive sulfonyl chlorides, enabling further derivatization of drug-like molecules. nih.govresearchgate.net
Photocatalysis: Photocatalysis is also being used to generate sulfonyl radical intermediates from sulfonamides, which can then be coupled with various alkene fragments to create complex sulfones. acs.org
Exploration of Novel Applications in Interdisciplinary Research
The unique properties of aryl sulfonyl compounds and benzyl esters suggest potential applications for this compound and its derivatives in various interdisciplinary fields.
Medicinal Chemistry: Sulfonamides are a well-established class of therapeutic agents. sigmaaldrich.com The ability to readily synthesize a library of sulfonamide derivatives from this compound makes it a valuable tool in drug discovery for identifying new lead compounds. mdpi.comnih.gov The resulting carboxylic acid functionality after deprotection can be used to attach the molecule to other pharmacophores or to improve its pharmacokinetic properties. Aryl sulfonyl compounds have shown promise as anticancer agents and inhibitors of various enzymes. mdpi.comnih.gov
Materials Science: The rigid aromatic core and the potential for forming stable sulfonamide linkages make derivatives of this compound interesting candidates for the development of new polymers and materials. quora.com The carboxylic acid, once deprotected, can serve as a point of attachment to polymer backbones or surfaces.
Chemical Biology: The sulfonyl chloride group can be used to attach fluorescent dyes or other reporter groups to biomolecules containing amine functionalities. This makes such compounds potential chemical probes for studying biological processes. The development of sulfonyl fluorides for "click" chemistry further expands their utility in bioconjugation. researchgate.net
Challenges and Opportunities in the Chemistry of Aryl Chlorosulfonyl Esters
While this compound and related compounds are valuable synthetic tools, there are still challenges and opportunities for future research.
Challenges:
Selectivity: The presence of two reactive sites can sometimes lead to challenges in achieving selective reactions. Careful control of reaction conditions is necessary to avoid unwanted side reactions.
Stability: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. acs.org This requires careful handling and storage.
Green Synthesis: While progress has been made, many current synthetic methods for sulfonyl chlorides still rely on hazardous reagents and produce significant waste. semanticscholar.orgresearchgate.net Developing more sustainable and atom-economical processes remains a key challenge. rsc.org
Opportunities:
Catalyst Development: There is a continuing need for more efficient, selective, and robust catalysts for the synthesis and derivatization of aryl sulfonyl chlorides. acs.orgchemscene.com This includes the development of catalysts that can operate under milder conditions and tolerate a wider range of functional groups. nih.gov
Flow Chemistry and Automation: Further development of automated flow chemistry systems can enable high-throughput synthesis and screening of compound libraries derived from this compound, accelerating drug discovery and materials science research. acs.orgacs.orgresearchgate.net
New Reactions and Applications: Exploring novel reactions of the sulfonyl chloride group beyond simple nucleophilic substitution could lead to new synthetic methodologies. magtech.com.cn Furthermore, the application of derivatives in areas such as catalysis, electronics, and nanotechnology remains largely unexplored. researchgate.net The trifluoromethylation of aromatic systems using triflyl chloride (CF3SO2Cl) under photoredox catalysis highlights the potential for sulfonyl chlorides in introducing important functional groups. wikipedia.org
Q & A
What are the optimal synthetic routes for benzyl 4-(chlorosulfonyl)benzoate, and how can reaction conditions be tailored to maximize yield?
Basic Research Question
The synthesis typically involves esterification of 4-(chlorosulfonyl)benzoic acid with benzyl alcohol under acidic catalysis. Key steps include:
- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert 4-(chlorosulfonyl)benzoic acid to its acyl chloride derivative .
- Esterification : React the acyl chloride with benzyl alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine to neutralize HCl byproducts.
- Optimization : Control reaction temperature (0–5°C to prevent side reactions) and stoichiometry (1.2:1 benzyl alcohol to acyl chloride ratio). Yields >85% are achievable with rigorous exclusion of moisture .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Standard analytical methods include:
- NMR Spectroscopy : Confirm ester formation via disappearance of carboxylic acid proton (~12 ppm) and appearance of benzyloxy signals (δ 5.3–5.5 ppm for CH₂). The chlorosulfonyl group’s electronic effects deshield adjacent aromatic protons .
- HPLC-MS : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients. Monitor for hydrolysis byproducts (e.g., free benzoic acid).
- Elemental Analysis : Verify C, H, Cl, and S content within ±0.3% of theoretical values .
What are the primary decomposition pathways of this compound under varying storage conditions?
Advanced Research Question
The compound is sensitive to moisture and heat:
- Hydrolysis : The chlorosulfonyl group reacts with water to form sulfonic acid derivatives, detectable via IR (loss of S=O stretching at 1360 cm⁻¹) .
- Thermal Stability : At >40°C, ester cleavage releases benzyl chloride (identified by GC-MS). Store at –20°C under inert gas (argon) with molecular sieves to prolong shelf life .
- Mitigation Strategies : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to model degradation kinetics. Use Karl Fischer titration to monitor moisture ingress .
How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?
Advanced Research Question
The chlorosulfonyl moiety is highly electrophilic, enabling:
- Nucleophilic Attack : React with amines (e.g., aniline) to form sulfonamides. Kinetic studies show second-order dependence, with rate constants increasing in polar aprotic solvents (DMF > DCM) .
- Competing Reactions : In aqueous conditions, hydrolysis dominates. Use anhydrous solvents and low temperatures (–10°C) to favor substitution over side reactions.
- Mechanistic Insights : Density functional theory (DFT) calculations predict transition states where the nucleophile approaches the sulfur atom, supported by isotopic labeling experiments .
What advanced analytical techniques are critical for resolving contradictory data in reaction product identification?
Advanced Research Question
Contradictions (e.g., unexpected byproducts) require:
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric species (e.g., sulfonamide vs. sulfonic acid derivatives) with sub-ppm mass accuracy.
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives. For example, confirm sulfonyl chloride orientation in the benzyl ester framework .
- Multinuclear NMR : Use ¹³C and ¹⁵N DEPT spectra to assign quaternary carbons and nitrogen environments in complex mixtures .
How does this compound compare to structurally related sulfonyl chlorides in enzyme inhibition studies?
Advanced Research Question
Comparative studies with analogs (e.g., ethyl 5-chloro-2-(chlorosulfonyl)benzoate) reveal:
- Selectivity : The benzyl ester’s bulkier substituent reduces off-target binding to non-catalytic enzyme pockets. For example, IC₅₀ values for carbonic anhydrase II inhibition are 3-fold lower than methyl analogs .
- Reactivity : The chlorosulfonyl group’s electron-withdrawing effect enhances electrophilicity, accelerating covalent bond formation with catalytic serine residues.
- Experimental Design : Use stopped-flow kinetics and fluorescent probes (e.g., dansylamide) to quantify inhibition rates .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Critical precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for >30 min penetration resistance), sealed goggles, and lab coats. Use fume hoods for all manipulations .
- Spill Management : Neutralize spills with sodium bicarbonate slurry, then absorb with vermiculite. Avoid aqueous rinses to prevent exothermic hydrolysis .
- Exposure Response : For skin contact, rinse with 5% sodium thiosulfate solution to quench reactive chlorides .
How can researchers design experiments to evaluate the compound’s potential in polymer chemistry?
Advanced Research Question
Applications include:
- Crosslinking Agent : Incorporate into polyesters via interfacial polymerization. Monitor crosslink density with swelling experiments (toluene uptake) and dynamic mechanical analysis (DMA) .
- Surface Modification : Graft onto silica nanoparticles via silanol-chlorosulfonyl reactions. Confirm functionalization using XPS (S 2p peaks at ~168 eV) .
- Degradation Studies : Expose polymers to alkaline conditions (pH 10) and track sulfonate group formation via FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
